ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 922849-85-2
VCID: VC7134811
InChI: InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427

ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

CAS No.: 922849-85-2

Cat. No.: VC7134811

Molecular Formula: C19H25N3O3

Molecular Weight: 343.427

* For research use only. Not for human or veterinary use.

ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate - 922849-85-2

Specification

CAS No. 922849-85-2
Molecular Formula C19H25N3O3
Molecular Weight 343.427
IUPAC Name ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24)
Standard InChI Key KBDTXUSXMYPSNY-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate, reflects its molecular architecture:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted with an ethyl group at the N1 position .

  • Piperidine ring: A six-membered amine ring, functionalized with a carbamoyl group at the N1 position and a carboxylate ester at the C4 position .

  • Ester groups: Ethyl esters at both the piperidine’s C4 and the carbamoyl linker enhance lipophilicity, influencing bioavailability and membrane permeability .

Molecular Formula: C₂₀H₂₇N₃O₄
Molecular Weight: 373.45 g/mol.
Structural Analogs: Similar compounds, such as ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate (CAS: 922991-57-9), demonstrate comparable synthetic strategies and biological profiling.

Synthesis and Preparation

The synthesis of ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate involves multi-step organic reactions, as inferred from analogous compounds :

Indole Substitution

The N1-ethyl indole precursor is synthesized via alkylation of indole with ethyl bromide or iodide under basic conditions. For example, 3-vinylindole derivatives are prepared through Wittig or Heck reactions, as demonstrated in the synthesis of bisindole piperidines .

Piperidine Functionalization

The piperidine ring is introduced through peptide coupling or nucleophilic substitution. A common approach involves reacting piperidine-4-carboxylic acid ethyl ester with carbamoyl chlorides or isocyanates. In one protocol, (R)-1-(1-(piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylate was synthesized via Boc protection, alkylation, and deprotection .

Carbamoyl Linker Formation

The carbamoyl bridge connecting indole and piperidine is typically formed using carbodiimide-mediated coupling. For instance, EDCI/HOBt facilitates the reaction between the indole’s amine and the piperidine’s carbonyl chloride .

Example Synthesis Pathway:

  • Alkylation of Indole: Indole + Ethyl bromide → 1-Ethyl-1H-indole.

  • Piperidine Ester Preparation: Ethyl piperidine-4-carboxylate + Chloroacetyl chloride → Ethyl 1-(chloroacetyl)piperidine-4-carboxylate .

  • Coupling Reaction: 1-Ethyl-1H-indol-3-amine + Ethyl 1-(chloroacetyl)piperidine-4-carboxylate → Target compound .

Physicochemical Properties

While experimental data for the compound are sparse, properties can be extrapolated from analogs:

  • Solubility: Low aqueous solubility due to lipophilic indole and ester groups; soluble in DMSO or DMF .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkages .

  • Spectroscopic Data:

    • ¹H NMR: Peaks at δ 1.2–1.4 (ethyl esters), δ 3.5–4.3 (piperidine and indole CH₂ groups), δ 6.5–7.8 (aromatic indole protons) .

    • LC-MS: Expected [M+H]⁺ at m/z 374.4.

Applications in Drug Discovery

The compound’s scaffold is a versatile template for lead optimization:

  • Kinase Inhibitors: Piperidine carboxamides target PI3K/AKT/mTOR pathways .

  • Antidepressants: Structural similarity to tryptamine derivatives supports serotonin receptor modulation .

  • Antiparasitics: Analogous bisindole piperidines exhibit activity against Plasmodium falciparum .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability .

  • ADME Profiling: Predictive models indicate moderate bioavailability (30–50%) but high plasma protein binding (>90%) .

  • Target Identification: Computational docking studies are needed to identify binding partners.

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